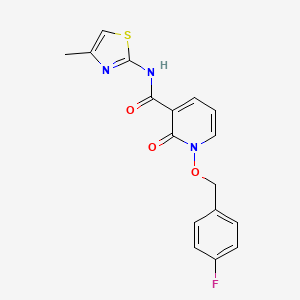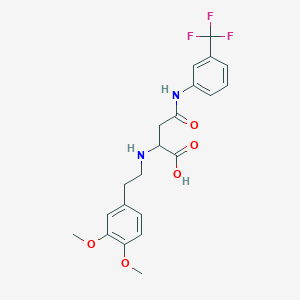
2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule with multiple functional groups, including two amine groups, a carboxylic acid group, and two methoxy groups attached to a phenyl ring . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The 3,4-dimethoxyphenethyl group suggests a phenyl ring substituted with two methoxy groups and an ethyl chain, which is further substituted with an amino group .科学的研究の応用
Peptide Synthesis and Modification
A significant application of this compound is in peptide synthesis, where it acts as a building block for creating various peptide sequences. The hypersensitive acid-labile (HAL) tris(alkoxy)benzyl ester anchoring, as described by Albericio and Bárány (1991), showcases a method for solid-phase peptide synthesis using protected peptide segments. This technique is crucial for constructing peptides with precise amino acid sequences, which are essential for biological studies and drug development (Albericio & Bárány, 1991).
Unnatural Amino Acids for β-Sheet Mimics
Unnatural amino acids, resembling the compound , have been designed to mimic structural elements of proteins, such as β-strands. Nowick et al. (2000) developed an unnatural amino acid that duplicates the hydrogen-bonding functionality of a tripeptide β-strand. This molecule has applications in studying protein-protein interactions and designing novel protein structures (Nowick et al., 2000).
Antimicrobial and Antibacterial Properties
The trifluoromethyl group, a component of the chemical structure, has been investigated for its antimicrobial properties. Adamczyk-Woźniak et al. (2021) studied (trifluoromethoxy)phenylboronic acids, which share a similar motif with the compound , for their antimicrobial activity. These studies highlight the potential of such compounds in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Photoluminescent Material Development
Compounds containing the trifluoromethylphenyl group have also been explored for their photoluminescent properties. Ekinci et al. (2000) investigated the electrochemical oxidation of related compounds, demonstrating their potential as new classes of photoluminescent materials. This application is crucial for developing novel optical and electronic devices (Ekinci et al., 2000).
NMR Probes and Medicinal Chemistry
The compound's structural elements are useful in the design of NMR probes for studying biological systems. Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline derivatives, showing how such molecules can enhance the sensitivity of NMR studies. These findings have implications for both basic research and the development of medicinal compounds (Tressler & Zondlo, 2014).
特性
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O5/c1-30-17-7-6-13(10-18(17)31-2)8-9-25-16(20(28)29)12-19(27)26-15-5-3-4-14(11-15)21(22,23)24/h3-7,10-11,16,25H,8-9,12H2,1-2H3,(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSZVOCQHRGPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Phenylpropanoyl)amino]benzoic acid](/img/structure/B2714469.png)

![N-(4-chlorophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2714472.png)

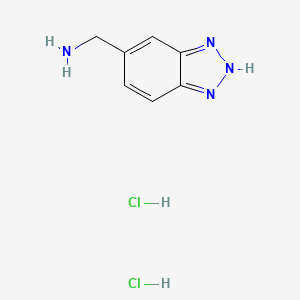
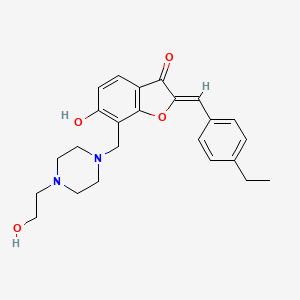

![3-[[(3-Chloro-4-fluorosulfonyloxybenzoyl)amino]methyl]pyridine](/img/structure/B2714478.png)
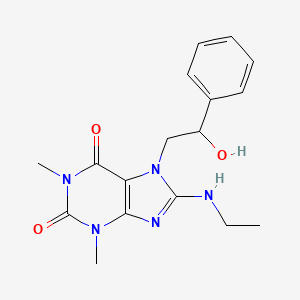
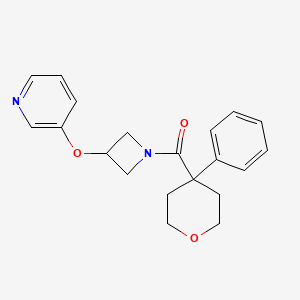
![N-[2-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2714484.png)
![2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2714486.png)
